molecular formula C15H15N5O B11507656 2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-phenylhydrazinecarboxamide

2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-phenylhydrazinecarboxamide

Cat. No.: B11507656
M. Wt: 281.31 g/mol
InChI Key: WLDMLCMXUYEEEL-UHFFFAOYSA-N
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Description

3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, dimethylpyridine, and phenylurea moieties

Preparation Methods

The synthesis of 3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-cyano-4,6-dimethylpyridine with an appropriate amine to form the intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles like amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA involves its interaction with specific molecular targets within cells. The cyano group and dimethylpyridine moiety are believed to play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

3-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)AMINO]-1-PHENYLUREA can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

1-[(3-cyano-4,6-dimethylpyridin-2-yl)amino]-3-phenylurea

InChI

InChI=1S/C15H15N5O/c1-10-8-11(2)17-14(13(10)9-16)19-20-15(21)18-12-6-4-3-5-7-12/h3-8H,1-2H3,(H,17,19)(H2,18,20,21)

InChI Key

WLDMLCMXUYEEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NNC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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